molecular formula C6H12FNO B13334440 (3-Fluoro-4-piperidyl)methanol

(3-Fluoro-4-piperidyl)methanol

Cat. No.: B13334440
M. Wt: 133.16 g/mol
InChI Key: UGVSTHXRRQMAJG-UHFFFAOYSA-N
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Description

(3-Fluoro-4-piperidyl)methanol is a chemical compound that features a piperidine ring substituted with a fluorine atom at the 3-position and a hydroxymethyl group at the 4-position

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-piperidyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (3-Fluoro-4-piperidyl)carboxylic acid, while reduction can produce (3-Fluoro-4-piperidyl)methane .

Scientific Research Applications

(3-Fluoro-4-piperidyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-piperidyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-4-piperidyl)methanol is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the hydroxymethyl group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(3-fluoropiperidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVSTHXRRQMAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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